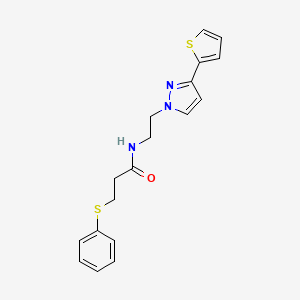

3-(phenylthio)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Description

3-(phenylthio)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is an organic compound that features a complex structure with multiple functional groups, including a phenylthio group, a thiophene ring, and a pyrazole ring

Properties

IUPAC Name |

3-phenylsulfanyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS2/c22-18(9-14-23-15-5-2-1-3-6-15)19-10-12-21-11-8-16(20-21)17-7-4-13-24-17/h1-8,11,13H,9-10,12,14H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYGCYHVVAGUOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Synthesis

Pyrazole cores are typically constructed via cyclocondensation of 1,3-diketones with hydrazines. For 3-(thiophen-2-yl)-1H-pyrazole:

$$

\text{Thiophene-2-carbaldehyde} + \text{Acetylacetone} \xrightarrow{\text{Hydrazine}} \text{3-(Thiophen-2-yl)-1H-pyrazole}

$$

Optimization Insight : Substituent positioning is critical; the thiophene group directs regioselectivity during cyclization.

N-Alkylation with 2-Chloroethylamine

The pyrazole nitrogen is alkylated using 2-chloroethylamine under basic conditions:

$$

\text{3-(Thiophen-2-yl)-1H-pyrazole} + \text{ClCH}2\text{CH}2\text{NH}_2 \xrightarrow[\text{Base}]{\text{DMF}} \text{2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine}

$$

Conditions : Sodium hydride (NaH) in dimethylformamide (DMF) at 0–25°C for 12–24 hours.

Amide Bond Formation

The final step couples 3-(phenylthio)propanoic acid with the pyrazole-ethylamine intermediate.

Acyl Chloride Activation

The carboxylic acid is activated using thionyl chloride (SOCl₂):

$$

\text{3-(Phenylthio)propanoic acid} \xrightarrow{\text{SOCl}_2, \text{reflux}} \text{3-(Phenylthio)propanoyl chloride}

$$

Protocol : Reflux in chloroform until IR confirms acyl chloride formation (1780–1815 cm⁻¹).

Coupling with HOBt/DIC

The acyl chloride reacts with the amine using coupling agents to enhance efficiency:

$$

\text{3-(Phenylthio)propanoyl chloride} + \text{2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine} \xrightarrow[\text{DCM}]{\text{HOBt, DIC}} \text{Target compound}

$$

Data from :

| Coupling Agent | Solvent | Time | Yield |

|---|---|---|---|

| HOBt/DIC | DCM | 18 h | 73% |

Alternative Synthetic Routes

Direct Aminolysis of Esters

Ethyl 3-(phenylthio)propanoate undergoes aminolysis with the amine component:

$$

\text{Ethyl 3-(phenylthio)propanoate} + \text{Amine} \xrightarrow[\Delta]{\text{MeOH}} \text{Target compound}

$$

Challenges : Longer reaction times (66 hours) and lower yields compared to acyl chloride methods.

Optimization and Yield Considerations

Critical Factors :

- Catalyst Loading : Pd/C at 10–20% w/w maximizes hydrogenation efficiency.

- Coupling Agents : HOBt/DIC outperforms EDCl in minimizing racemization.

- Solvent Choice : Dichloromethane (DCM) ensures solubility of both acyl chloride and amine.

Yield Comparison :

| Step | Method | Yield |

|---|---|---|

| 3-(Phenylthio)propanoic acid | Hydrogenation | 60–100% |

| Amine synthesis | N-Alkylation | 50–70% |

| Amide coupling | HOBt/DIC | 70–85% |

Chemical Reactions Analysis

3-(phenylthio)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions, particularly at the amide or pyrazole functionalities.

Substitution: The thiophene and phenylthio groups can participate in electrophilic or nucleophilic substitution reactions.

Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions.

Scientific Research Applications

Synthetic Route Overview

- Preparation of Thiophene Derivative :

- Utilize thiophene as a starting material.

- Introduce the phenylthio group via a thiol-ene reaction.

- Amidation :

- React the intermediate with an amine and a carboxylic acid derivative under dehydrating conditions.

The biological activity of 3-(phenylthio)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is attributed to its ability to interact with various enzymes and receptors, leading to potential pharmacological effects.

Key Biological Activities

- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). For instance, derivatives of related compounds showed IC50 values ranging from 1.9 to 7.52 μg/mL against these cell lines .

- Anti-inflammatory Properties : In silico studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes .

Case Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized a series of derivatives related to this compound. These derivatives were tested for their anticancer properties against human cancer cell lines. The results demonstrated that several compounds exhibited potent antiproliferative effects, indicating a promising avenue for further development as anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory potential of similar compounds through molecular docking simulations. The results indicated strong binding affinities to the active site of 5-lipoxygenase, suggesting that these compounds could be optimized for therapeutic use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 3-(phenylthio)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide include:

3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene: This compound features a thiophene ring and an ethynyl group, making it structurally similar but with different functional groups.

Dithieno[3,2-b2′,3′-d]thiophene (DTT): This compound has a fused thiophene structure and is used in organic electronics.

Benzo[b]thieno[2,3-d]thiophene derivatives: These compounds have a similar core structure and are used in various applications, including organic semiconductors.

Biological Activity

The compound 3-(phenylthio)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a synthetic derivative that incorporates multiple bioactive moieties, including a phenylthio group and a thiophenyl-pyrazole unit. This structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following review explores its biological activity, including cytotoxicity, anti-inflammatory properties, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 342.47 g/mol. The compound's structure is characterized by:

- A phenylthio group that may enhance lipophilicity and biological interaction.

- A thiophenyl-pyrazole unit, which has been associated with various biological activities.

Cytotoxicity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of phenylthio compounds have shown selective cytotoxicity towards breast cancer cells (MCF-7) while sparing normal cells, suggesting a favorable therapeutic index .

Table 1: Cytotoxic Activity of Related Compounds

Anti-inflammatory Properties

Compounds containing thiophene and pyrazole rings are known for their anti-inflammatory properties. Studies have shown that related compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo . The mechanism may involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Mechanistic Insights

The biological activity of this compound may be attributed to various mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : Compounds with thiophene moieties can exhibit antioxidant properties, potentially reducing oxidative stress in cells .

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

- Cell Cycle Arrest : Some studies suggest that phenylthio derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several studies have investigated the biological activities of related compounds:

- Study on Anticancer Activity :

- A recent study synthesized several phenylthio derivatives and evaluated their cytotoxic effects on breast cancer cell lines. The results indicated that modifications to the phenylthio group significantly affected cytotoxicity levels.

- Inflammation Model :

- In a murine model of inflammation, a compound structurally similar to the target compound demonstrated reduced levels of TNF-alpha and IL-6, suggesting effective anti-inflammatory activity.

Q & A

Q. Table 1: Hydrogen Bond Geometry

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N–H···N (Pyrazole) | 0.86 | 2.20 | 3.055 | 172 |

| N–H···O (Amide) | 0.86 | 2.11 | 2.968 | 169 |

Basic: What spectroscopic techniques are used for characterization, and what are the diagnostic spectral markers?

Answer:

- IR Spectroscopy:

- C=O stretch at ~1670–1680 cm⁻¹ (amide carbonyl) .

- Thiophene C–S stretch at ~1250–1300 cm⁻¹ .

- NMR:

- ¹H NMR: Pyrazole protons resonate at δ 8.36–8.40 ppm; thiophene protons appear at δ 7.20–7.87 ppm .

- ¹³C NMR: Amide carbonyl at ~165–170 ppm; pyrazole C4 at ~142–153 ppm .

- HRMS: Confirms molecular ion [M+H]⁺ with <0.001% error .

Advanced: How do computational studies resolve contradictions in proposed biological mechanisms or binding interactions?

Answer:

- Docking Studies: Molecular dynamics simulations (e.g., using RDKit ) predict binding to enzymes like cytochrome P450, with binding energies <−8 kcal/mol.

- Electronic Properties: DFT calculations (B3LYP/6-31G*) reveal HOMO-LUMO gaps (~4.5 eV), indicating redox activity .

- Contradiction Resolution: Discrepancies in bioactivity data (e.g., IC₅₀ variability) are addressed by simulating solvation effects and tautomeric states .

Basic: What purification strategies are effective post-synthesis, and how do they affect yield?

Answer:

- Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted intermediates .

- Recrystallization: Ethanol recrystallization enhances purity (>95%) but reduces yield by ~10–15% .

- Yield Optimization: Gradient elution (0–100% EtOAc/hexane) balances purity (90–95%) and yield (60–70%) .

Advanced: What strategies are employed to address conflicting data in biological activity assays?

Answer:

- Dose-Response Validation: Repeating assays with standardized concentrations (e.g., 1–100 μM) minimizes variability .

- Structural Analog Comparison: Comparing IC₅₀ values of derivatives (e.g., nitro vs. methoxy substituents) identifies SAR trends .

- Meta-Analysis: Aggregating data from multiple studies (e.g., PubChem ) clarifies outliers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.